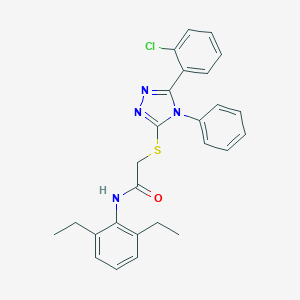
2-((5-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-diethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-diethylphenyl)acetamide is a compound that has garnered interest due to its potential biological activities. This compound belongs to the class of 1,2,4-triazole derivatives, which are known for their wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities .
Méthodes De Préparation
The synthesis of 2-((5-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-diethylphenyl)acetamide typically involves the following steps :
Formation of the 1,2,4-triazole ring: This is achieved by reacting appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the sulfanyl group: The triazole intermediate is then reacted with thiol-containing compounds to introduce the sulfanyl group.
Acylation: The final step involves the acylation of the triazole-sulfanyl intermediate with 2,6-diethylphenyl acetic acid or its derivatives.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Des Réactions Chimiques
2-((5-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-diethylphenyl)acetamide undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the triazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-((5-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-diethylphenyl)acetamide has been studied for various scientific research applications :
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: Its anti-inflammatory properties are being explored for the treatment of conditions like arthritis and other inflammatory diseases.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-((5-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-diethylphenyl)acetamide involves its interaction with specific molecular targets . The triazole ring is known to inhibit enzymes involved in inflammatory pathways, while the sulfanyl group may enhance its binding affinity to these targets. The compound may also interfere with microbial cell wall synthesis, leading to its antimicrobial effects.
Comparaison Avec Des Composés Similaires
2-((5-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-diethylphenyl)acetamide can be compared with other 1,2,4-triazole derivatives :
1,2,4-Triazole: The parent compound, known for its broad spectrum of biological activities.
Fluconazole: A well-known antifungal agent that also contains a triazole ring.
Rufinamide: An anticonvulsant drug with a triazole structure.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties.
Propriétés
Numéro CAS |
332948-94-4 |
|---|---|
Formule moléculaire |
C26H25ClN4OS |
Poids moléculaire |
477g/mol |
Nom IUPAC |
2-[[5-(2-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-diethylphenyl)acetamide |
InChI |
InChI=1S/C26H25ClN4OS/c1-3-18-11-10-12-19(4-2)24(18)28-23(32)17-33-26-30-29-25(21-15-8-9-16-22(21)27)31(26)20-13-6-5-7-14-20/h5-16H,3-4,17H2,1-2H3,(H,28,32) |
Clé InChI |
IEJGTJCZWVBCAB-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4Cl |
SMILES canonique |
CCC1=C(C(=CC=C1)CC)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(6-fluoro-2-phenyl-4-quinazolinyl)sulfanyl]-N-(1-naphthyl)acetamide](/img/structure/B419062.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylpropanamide](/img/structure/B419063.png)
![2-[(6-fluoro-2-phenyl-4-quinazolinyl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B419065.png)
![2-[(6-fluoro-2-phenyl-4-quinazolinyl)sulfanyl]-N-mesitylacetamide](/img/structure/B419066.png)
![2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B419067.png)
![N-(2,3-dimethylphenyl)-2-{[5-(4-methylphenyl)-4-(1-naphthyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B419068.png)
![2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B419069.png)
![2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-phenylacetamide](/img/structure/B419073.png)
![2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B419074.png)
![2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-(2,6-diethylphenyl)acetamide](/img/structure/B419076.png)
![N-(2,4-dimethylphenyl)-2-{[6-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B419079.png)
![2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-(1-naphthyl)acetamide](/img/structure/B419080.png)
![N-(2,3-dimethylphenyl)-2-{[6-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B419081.png)
![2-{[6-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B419083.png)
